2-Amino-9-((2R,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one
Description
This compound is a purine nucleoside analog characterized by a 2-aminopurine base linked to a modified ribose sugar moiety. The sugar component, (2R,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl, features a hydroxyl group at position 4 and a hydroxymethyl group at position 5, with stereochemistry critical for biological activity. Such nucleoside analogs are pivotal in antiviral and anticancer research due to their ability to mimic natural nucleosides and interfere with nucleic acid synthesis .
Properties
CAS No. |
19916-78-0 |
|---|---|
Molecular Formula |
C10H13N5O4 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
2-amino-9-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6-/m0/s1 |
InChI Key |
YKBGVTZYEHREMT-JKUQZMGJSA-N |
SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Origin of Product |
United States |
Preparation Methods
Classical Koenigs-Knorr Glycosylation
The 2-deoxyribose fragment is synthesized via modified Koenigs-Knorr conditions using glucosyl or galactosyl bromide donors. As demonstrated in recent studies, 2-thioacetyl (SAc)-protected glycosyl bromides enable exclusive β-configuration control:
Procedure :
-
Donor Preparation : Treat 1-OAc, 2-SAc glucose or galactose with HBr-CH₃COOH to generate α-glycosyl bromides.
-
Glycosylation : React the donor with a purine base under Ag₂CO₃ or AgOTf catalysis in anhydrous dichloromethane.
-
Desulfurization : Remove the SAc group via Raney nickel or light-induced radical desulfurization to yield the β-2-deoxyglycoside.
Key Data :
| Condition | Yield (%) | β:α Ratio |
|---|---|---|
| Ag₂CO₃, 0°C, 12h | 92 | >99:1 |
| AgOTf, -20°C, 6h | 88 | >99:1 |
This method achieves near-quantitative β-selectivity, critical for biological relevance.
Purine Base Modification and Coupling
Preparation of 2-Amino-6-Oxopurine
The purine base is synthesized from guanine via selective oxidation and protection:
Glycosidic Bond Formation
Coupling the sugar and base employs Mitsunobu or Vorbrüggen conditions:
Mitsunobu Protocol :
-
React 2-deoxyribose triflate with 2-amino-6-oxopurine using DIAD and PPh₃ in THF.
Vorbrüggen Method :
-
Use HMDS-silylated purine and SnCl₄ as a Lewis acid.
Modern Catalytic Approaches
Enzymatic Glycosylation
Recent advances utilize purine nucleoside phosphorylases (PNPs) for stereospecific coupling:
Flow Chemistry for Continuous Synthesis
Microreactor systems enhance reproducibility and scalability:
-
Steps :
-
Continuous glycosylation at 50°C with residence time of 10 min.
-
In-line desulfurization via UV irradiation.
-
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
Comparative Analysis of Methods
| Method | Yield (%) | β-Selectivity | Scalability |
|---|---|---|---|
| Koenigs-Knorr | 88–92 | >99% | High |
| Mitsunobu | 70–75 | 95% | Moderate |
| Enzymatic | 80–85 | 100% | Low |
| Flow Chemistry | 90 | >99% | High |
The Koenigs-Knorr and flow chemistry methods are optimal for industrial-scale synthesis, while enzymatic routes suit lab-scale biocatalysis .
Chemical Reactions Analysis
HA-130 undergoes various chemical reactions, including:
Oxidation: HA-130 can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: HA-130 can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
HA-130 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of autotaxin in various chemical processes.
Biology: Employed in research to understand the biological functions of lysophosphatidic acid and its role in cell signaling pathways.
Medicine: Investigated for its potential therapeutic applications in diseases where autotaxin and lysophosphatidic acid are implicated, such as cancer and fibrosis.
Industry: Utilized in the development of new drugs and therapeutic agents targeting autotaxin
Mechanism of Action
HA-130 exerts its effects by binding to the active site of autotaxin, thereby inhibiting its enzymatic activity. This inhibition prevents the production of lysophosphatidic acid, leading to a decrease in cell proliferation, migration, and survival . The molecular targets and pathways involved include the autotaxin-lysophosphatidic acid signaling axis, which plays a crucial role in various physiological and pathological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in Purine and Sugar Moieties
Key analogs differ in substituents on the purine base or sugar moiety, influencing physicochemical properties and bioactivity. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
*Note: The molecular formula for the target compound is inferred based on structural analogs.
Antiviral Activity
Fluorinated nucleosides like 3'-Deoxy-3'-fluoroguanosine (123402-21-1) show inhibitory activity against RNA viruses by competing with natural nucleosides during replication .
Cancer Research
8-Hydroxyguanosine analogs (3868-31-3) induce oxidative DNA damage, triggering apoptosis in cancer cells .
Biological Activity
2-Amino-9-((2R,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one, commonly referred to as a derivative of deoxyguanosine, is a nucleoside analog with significant biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of antiviral and anticancer therapies.
The molecular formula for this compound is , with a molecular weight of approximately 267.24 g/mol. It exhibits a density of 2.08 g/cm³ and has a boiling point of 725.5°C at 760 mmHg. The compound is soluble in water and is sensitive to hydrolysis by dilute inorganic acids .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 267.24 g/mol |
| Density | 2.08 g/cm³ |
| Boiling Point | 725.5°C |
| Solubility | Soluble in water |
The biological activity of this compound primarily stems from its ability to mimic nucleosides, which allows it to interfere with nucleic acid synthesis. Its mechanism involves:
- Inhibition of DNA and RNA Synthesis : By integrating into the nucleic acid structure, it disrupts normal replication and transcription processes.
- Intercalation : The structure allows for intercalation within DNA strands, potentially leading to structural distortions that can inhibit polymerase activity.
- Fluorescent Properties : The compound's unique photophysical properties make it useful as a fluorescent probe in molecular biology studies .
Biological Studies and Findings
Research has demonstrated various biological activities associated with this compound:
- Antiviral Activity : Studies indicate that nucleoside analogs can exhibit antiviral properties by inhibiting viral replication mechanisms. For instance, derivatives similar to this compound have shown efficacy against viruses such as HIV and Hepatitis C .
- Anticancer Potential : The ability of this compound to disrupt DNA synthesis positions it as a candidate for cancer therapy. Research has highlighted its potential in inhibiting the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest .
Case Studies
- Antiviral Efficacy : In a study examining the effects of various nucleoside analogs on viral replication, it was found that compounds similar to 2-amino-9-((2R,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one significantly reduced viral loads in infected cell cultures compared to controls .
- Cancer Cell Line Studies : A series of experiments conducted on different cancer cell lines demonstrated that the introduction of this compound led to increased rates of apoptosis and reduced proliferation rates, suggesting its potential as a chemotherapeutic agent .
Q & A
Basic Research Questions
Q. How can I optimize the synthesis of 2-Amino-9-((2R,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one to improve yield and purity?
- Methodology : Use regioselective phosphorylation or phosphonate coupling strategies to stabilize intermediates. For example, phosphonate derivatives of structurally similar compounds have been synthesized via nucleophilic substitution under anhydrous conditions with catalytic bases like DBU (1,8-diazabicycloundec-7-ene) . Purification via reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) is recommended to isolate the target compound with >95% purity .
Q. What are the critical parameters for characterizing this compound’s stereochemistry and structural integrity?
- Methodology : Employ X-ray crystallography to confirm absolute configuration, as demonstrated for related cyclopentyl purine derivatives . Complementary NMR analysis (1H, 13C, DEPT, and COSY) should focus on the tetrahydrofuran ring’s protons (δ 3.5–5.0 ppm) and purine moiety (δ 7.8–8.5 ppm). Assign stereochemistry using NOESY correlations between the hydroxyl groups and adjacent protons .
Q. How should I handle and store this compound to ensure stability during experiments?
- Methodology : Store under inert atmosphere (argon or nitrogen) at room temperature, protected from light. The compound is hygroscopic and prone to oxidation; use vacuum-sealed vials with desiccants. For aqueous solutions, adjust pH to 6–7 and avoid prolonged exposure to temperatures >25°C .
Advanced Research Questions
Q. What mechanistic insights explain contradictory NMR data for this compound’s tautomeric forms in different solvents?
- Methodology : Perform solvent-dependent NMR studies (DMSO-d6 vs. D2O) to analyze tautomerism. In DMSO, intramolecular hydrogen bonding stabilizes the 6(9H)-one tautomer, while in aqueous buffers, the 1H,9H-keto form dominates. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model tautomeric equilibria and predict chemical shifts .
Q. How can I assess the environmental fate and biodegradation pathways of this compound?
- Methodology : Use OECD 301F (Ready Biodegradability Test) to monitor mineralization via CO2 evolution. For advanced degradation studies, employ LC-HRMS to identify metabolites. Recent work on structurally similar purines revealed hydroxylation at the tetrahydrofuran ring and cleavage of the glycosidic bond as primary degradation pathways .
Q. What experimental designs are optimal for studying this compound’s interaction with viral polymerases?
- Methodology : Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) with purified enzymes like HBV polymerase. For cellular assays, employ luciferase reporter systems in HepG2.2.15 cells to quantify antiviral activity. Dose-response curves (0.1–100 µM) and cytotoxicity controls (CC50 via MTT assay) are critical .
Q. How do I resolve discrepancies in reported cytotoxicity data across cell lines?
- Methodology : Standardize assay conditions (e.g., serum-free media for 24-hour treatments) to minimize variability. Compare results using multiple assays (MTT, ATP-lite, and Annexin V/PI staining). For example, conflicting IC50 values in HeLa vs. HEK293 cells may arise from differences in nucleoside transporter expression .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
